2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, a piperazine ring, and a sulfanyl linkage, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, including the formation of the quinazoline core, the introduction of the sulfanyl group, and the attachment of the piperazine ring. Common synthetic routes may include:
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This can be achieved through nucleophilic substitution reactions, where a thiol group is introduced to the quinazoline core.
Attachment of the Piperazine Ring: This step may involve the reaction of the intermediate compound with a piperazine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the quinazoline core or piperazine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activities.
Biology: It may serve as a probe or tool compound for studying biological processes, especially those involving quinazoline or piperazine derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through interactions with these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone may include other quinazoline derivatives, piperazine derivatives, and compounds with sulfanyl linkages. Examples include:
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Piperazine Derivatives: Compounds like piperazine itself or its derivatives used in pharmaceuticals.
Sulfanyl-Linked Compounds: Molecules containing sulfanyl linkages, which may have various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the quinazoline core, piperazine ring, and sulfanyl linkage. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26N4O4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4S/c1-30-19-12-17-18(13-20(19)31-2)24-21(25-23(17)29)14-32-15-22(28)27-10-8-26(9-11-27)16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,24,25,29) |
InChI Key |
YASWHFLBLYRORX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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